BPR1K653 is a highly potent, furo[2,3-d]pyrimidine-based pan-Aurora kinase inhibitor specifically targeting Aurora-A and Aurora-B kinases with IC50 values of 124 nM and 45 nM, respectively [1]. In procurement and assay design, it is primarily selected for its ability to arrest the cell cycle, induce endo-reduplication, and trigger apoptosis across diverse cancer lineages regardless of p53 status [1]. Unlike many early-generation ATP-competitive kinase inhibitors, BPR1K653 offers a distinct structural scaffold that serves as a reliable baseline for both in vitro phenotypic screening and in vivo pharmacokinetic modeling, making it a highly processable precursor for advanced drug design [2].
Substituting BPR1K653 with generic or more common Aurora kinase inhibitors, such as VX680 (Tozasertib) or PHA739358 (Danusertib), critically compromises data integrity in multidrug-resistant models [1]. Standard inhibitors are highly susceptible to efflux by the MDR1 (P-gp170) pump, meaning their intracellular concentrations plummet in resistant cell lines unless co-administered with efflux inhibitors like verapamil [1]. BPR1K653 structurally bypasses this efflux mechanism, maintaining equipotent anti-proliferative activity in both MDR1-negative and MDR1-positive environments [1]. Procuring BPR1K653 ensures that researchers do not misinterpret P-gp-mediated drug efflux as intrinsic target-level kinase resistance, thereby safeguarding assay reproducibility[2].
BPR1K653 maintains its full cytotoxic potency in multidrug-resistant cancer cells, whereas standard comparators fail. In MDR1-expressing KB-VIN10 cells, BPR1K653 demonstrated an IC50 of 14 nM, nearly identical to its 12 nM IC50 in the parental MDR1-negative KB line [1]. In contrast, VX680 requires the addition of verapamil to achieve comparable efficacy in the same resistant models [1].
| Evidence Dimension | Anti-proliferative IC50 in MDR1-positive KB-VIN10 cells |
| Target Compound Data | 14 nM (BPR1K653) |
| Comparator Or Baseline | VX680 (Requires verapamil co-treatment to prevent efflux) |
| Quantified Difference | BPR1K653 retains >85% of its parental cell line potency without the need for efflux inhibitors. |
| Conditions | In vitro clonogenic and viability assays using KB-VIN10 multidrug-resistant human cervical carcinoma cells. |
Improves laboratory workflow fit and assay reproducibility by eliminating the need for confounding co-treatments (like verapamil) when studying multidrug-resistant oncology models.
Across a broad panel of 11 different human cancer cell lines, BPR1K653 consistently outperformed established clinical-stage Aurora inhibitors. The IC50 values for VX680 and PHA739358 were 2 to 10 folds higher than those of BPR1K653 in the vast majority of tested cell lines [1].
| Evidence Dimension | Anti-proliferative IC50 across standard cancer cell lines |
| Target Compound Data | 2-10 fold lower IC50 (BPR1K653) |
| Comparator Or Baseline | VX680 and PHA739358 (Danusertib) |
| Quantified Difference | 200% to 1000% greater cellular potency for BPR1K653. |
| Conditions | In vitro cell proliferation assays across 11 diverse human cancer cell lines. |
Enhances handling and mainstream workflow fit by allowing researchers to utilize significantly lower compound concentrations, thereby reducing solvent toxicity in broad screening panels.
BPR1K653 demonstrates robust in vivo translation, making it highly suitable for preclinical animal models. In KB xenograft mice, oral/systemic administration of BPR1K653 (15 mg/kg) resulted in a ~73% decrease in tumor volume by day 30, slightly outperforming VX680 (~68% decrease) [1]. Furthermore, BPR1K653 was well-tolerated, with treated animals exhibiting less than 10% body weight loss [1].
| Evidence Dimension | Tumor volume reduction in KB xenograft models |
| Target Compound Data | ~73% decrease at 15 mg/kg (BPR1K653) |
| Comparator Or Baseline | ~68% decrease (VX680) |
| Quantified Difference | 5% greater absolute tumor reduction with confirmed tolerability. |
| Conditions | Nude mice bearing established KB xenografts, treated 5 days/week for 2 consecutive weeks. |
Ensures high reproducibility and reliable in vivo translation, validating the compound's pharmacokinetic stability for seamless transition from in vitro to animal studies.
BPR1K653 provides a clean pharmacological profile by selectively targeting Aurora kinases while sparing other critical signaling nodes. While it inhibits Aurora-A and -B at 124 nM and 45 nM respectively, it exhibits negligible activity (IC50 > 10 µM) against a panel of 38 other kinases, including EGFR, FLT3, and CDK2 [1]. This high selectivity index ensures that phenotypic readouts are driven strictly by Aurora inhibition [1].
| Evidence Dimension | Kinase selectivity (Aurora A/B vs. 38 non-Aurora kinases) |
| Target Compound Data | IC50 > 10 µM for non-target kinases (BPR1K653) |
| Comparator Or Baseline | IC50 = 45-124 nM for target Aurora kinases |
| Quantified Difference | >80-fold selectivity window for Aurora kinases over off-target kinases. |
| Conditions | In vitro kinase inhibition profiling assays. |
Guarantees purity-linked usability in complex cellular assays by preventing confounding experimental artifacts caused by off-target kinase inhibition.
Due to its ability to bypass the P-gp170 efflux pump, BPR1K653 is the definitive choice for evaluating Aurora kinase inhibition in refractory cancer models where standard inhibitors (like VX680) fail to maintain intracellular concentrations [1].
BPR1K653 is highly effective for inducing polyploidy and subsequent apoptosis in both p53-wildtype and p53-mutant cell lines, providing a reliable chemical tool for studying mitotic catastrophe without off-target kinase interference [1].
With its proven ability to reduce tumor volume by ~73% at well-tolerated doses (15 mg/kg) and favorable pharmacokinetic properties, it is an ideal candidate for systemic administration in murine preclinical models [1].
The furo[2,3-d]pyrimidine core of BPR1K653 serves as a validated, highly processable precursor structure for medicinal chemists designing novel multi-kinase (e.g., FLT3/Aurora) or isoform-selective inhibitors [2].